molecular formula C17H29O3P B14397206 Bis(2,2-dimethylpropyl) benzylphosphonate CAS No. 88065-75-2

Bis(2,2-dimethylpropyl) benzylphosphonate

Cat. No.: B14397206
CAS No.: 88065-75-2
M. Wt: 312.4 g/mol
InChI Key: MGAZXTFZDUKRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,2-dimethylpropyl) benzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl moiety and two 2,2-dimethylpropyl groups. This compound belongs to the class of phosphonates, which are widely used in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,2-dimethylpropyl) benzylphosphonate typically involves the reaction of benzyl halides with H-phosphonate diesters. A common method employs a palladium(0)-catalyzed cross-coupling reaction, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions are generally mild, often conducted at room temperature, and the process can be adapted for large-scale industrial production.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-dimethylpropyl) benzylphosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The phosphonate ester bonds can be hydrolyzed to yield phosphonic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and atmospheric pressure.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted benzyl compounds.

Scientific Research Applications

Bis(2,2-dimethylpropyl) benzylphosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.

    Medicine: Phosphonate derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2,2-dimethylpropyl) benzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates such as:

  • Dimethyl methylphosphonate
  • Glyphosate
  • Ethephon

Uniqueness

Bis(2,2-dimethylpropyl) benzylphosphonate is unique due to its specific structural features, including the bulky 2,2-dimethylpropyl groups and the benzyl moiety. These structural elements confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

88065-75-2

Molecular Formula

C17H29O3P

Molecular Weight

312.4 g/mol

IUPAC Name

bis(2,2-dimethylpropoxy)phosphorylmethylbenzene

InChI

InChI=1S/C17H29O3P/c1-16(2,3)13-19-21(18,20-14-17(4,5)6)12-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3

InChI Key

MGAZXTFZDUKRSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COP(=O)(CC1=CC=CC=C1)OCC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.